molecular formula C14H14N4O2S B2960129 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173558-92-3

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2960129
CAS No.: 1173558-92-3
M. Wt: 302.35
InChI Key: TVEUYXHKIIJUSQ-JQIJEIRASA-N
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound featuring a benzothiazole core linked to a methylpyrazole carboxamide group. This structure incorporates two heterocyclic systems of significant interest in medicinal chemistry. The benzothiazole moiety is a privileged scaffold in drug discovery, known for its wide range of biological activities . Molecules containing this nucleus have been investigated for their potential in diverse therapeutic areas, including as anticonvulsants, anticancer agents, and anti-inflammatory drugs . The specific spatial orientation of the substituents, indicated by the (E)-configuration, may be critical for its interaction with biological targets. The presence of the pyrazolylcarboxamide group is also noteworthy, as this structural motif is the subject of ongoing research, including in patented compounds for various therapeutic applications . Researchers may find this compound valuable as a building block or lead structure in programs targeting neurological disorders, oncology, or inflammatory conditions. Its mechanism of action would be highly dependent on the specific biological target under investigation. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-17-12-10(20-3)5-4-6-11(12)21-14(17)16-13(19)9-7-8-15-18(9)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEUYXHKIIJUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
  • Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 320.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound may bind to specific proteins involved in disease pathways, modulating their activity. For instance, interactions with enzymes or receptors could alter signaling pathways critical for disease progression.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Effects : The presence of the thiazole and pyrazole moieties has been linked to anticancer activity, potentially through apoptosis induction in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa1.61
Compound BA-4311.98
This compoundHepG2TBDTBD

Antimicrobial Activity

Studies have indicated that thiazole derivatives possess antimicrobial properties. The compound's potential as an antimicrobial agent can be evaluated through its Minimum Inhibitory Concentration (MIC) against various pathogens.

PathogenMIC (µg/mL)Reference
E. coliTBDTBD
S. aureusTBDTBD

Case Studies

  • Antitumor Activity : In a study investigating the anticancer properties of thiazole derivatives, it was found that compounds similar to this compound exhibited potent cytotoxicity against human liver carcinoma cells (HepG2). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of thiazole-based compounds in models of neurodegenerative diseases. Results indicated a reduction in neuroinflammation and oxidative stress markers, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Substituent Variations on the Benzo[d]thiazole Ring

  • (E)-N-(3-(2-Methoxyethyl)-5,7-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-Methyl-1H-Pyrazole-5-Carboxamide (C₁₇H₂₀N₄O₂S, MW 344.4):

    • Key Difference : A 2-methoxyethyl group replaces the 4-methoxy-3-methyl substitution.
    • Impact : Increased alkyl chain length may enhance lipophilicity (logP) but reduce aqueous solubility compared to the target compound .
  • (E)-N-(4-Ethoxy-3-Methylbenzo[d]thiazol-2(3H)-ylidene)-1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxamide (C₁₇H₂₀N₄O₂S, MW 344.4):

    • Key Difference : Ethoxy replaces methoxy at position 4, and the pyrazole has a 1-ethyl-5-methyl substitution.
    • Impact : Ethoxy’s larger size could sterically hinder binding to hydrophobic pockets in biological targets, while the ethyl group on pyrazole might alter metabolic stability .

Core Scaffold Modifications

  • 4-(Benzo[d]thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one: Key Difference: Pyrazolone replaces pyrazole carboxamide, and an allyl group is present.
  • (E)-N’-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide: Key Difference: Hydrazide replaces carboxamide, and a benzylidene group substitutes the benzo[d]thiazole. Impact: The hydrazide moiety introduces additional hydrogen-bond donors, which may improve solubility but reduce metabolic resistance compared to the carboxamide group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethoxy Analog Pyrazolone Derivative Hydrazide Analog
Molecular Weight 344.4 344.4 339.4 285.3
logP (Predicted) ~2.8 ~3.1 ~2.5 ~1.9
Hydrogen Bond Donors 1 1 2 3
Hydrogen Bond Acceptors 5 5 5 5
Solubility (mg/mL) Low Very Low Moderate High

Key Observations :

  • The target compound’s methoxy group balances lipophilicity and solubility better than the ethoxy analog.
  • Pyrazole carboxamide offers metabolic stability over hydrazide derivatives, which are prone to hydrolysis .

Q & A

Q. What are the standard synthetic protocols and characterization techniques for this compound?

Answer: The synthesis typically involves condensation reactions between pyrazole-carboxylate derivatives and substituted benzothiazole precursors. Key steps include:

  • Step 1: Preparation of the pyrazole-5-carboxamide core via hydrazide intermediates.
  • Step 2: Cyclocondensation with 4-methoxy-3-methylbenzothiazole derivatives under reflux in ethanol or THF .

Q. Essential characterization techniques :

  • Spectroscopy : IR (to confirm carbonyl and N-H stretches), 1H^1H and 13C^{13}C NMR (to verify substituent positions and stereochemistry) .
  • X-ray crystallography : Resolves crystal structure and confirms the (E)-configuration .
  • Mass spectrometry (ESI-MS) : Validates molecular weight .

Q. How is the purity of the compound assessed during synthesis?

Answer:

  • Chromatography : Use HPLC or TLC with silica gel and ethyl acetate/hexane eluents to monitor reaction progress .
  • Elemental analysis : Compare experimental C, H, N, S content with theoretical values (e.g., ±0.3% deviation) .
  • Melting point : Sharp melting range (<2°C) indicates purity .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s properties?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

  • Predict molecular geometry : Optimized bond lengths/angles match X-ray data .
  • Calculate electronic properties : HOMO-LUMO gaps (e.g., 4.2 eV) indicate charge transfer potential .
  • Simulate vibrational spectra : Compare computed IR frequencies with experimental data to assign peaks (e.g., C=O stretch at 1670 cm1 ^{-1}) .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Answer:

  • NMR chemical shifts : Use gauge-including atomic orbital (GIAO) methods in DFT to account for solvent effects (e.g., DMSO-d6_6) .
  • IR frequency scaling : Apply a factor of 0.961 to DFT-calculated wavenumbers to align with experimental observations .
  • Dynamic effects : Include anharmonic corrections for vibrations like N-H stretches, which DFT may overestimate .

Q. How is Hirshfeld surface analysis applied to study crystal packing?

Answer: Hirshfeld surfaces quantify intermolecular interactions:

  • Contact contributions : O···H (20%), C···H (15%), and S···H (10%) contacts dominate .
  • Fingerprint plots : Identify π-π stacking (sharp spikes at de+di3.6A˚d_e + d_i \approx 3.6 \, Å) and hydrogen-bonding motifs .

Q. What methodologies are used in molecular docking studies for bioactivity prediction?

Answer:

  • Target selection : Dock against enzymes like COX-2 or kinases using AutoDock Vina .
  • Binding pose validation : Compare docking scores (e.g., -9.2 kcal/mol) with known inhibitors and validate via MD simulations .
  • SAR analysis : Modify substituents (e.g., methoxy to nitro groups) to assess affinity changes .

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